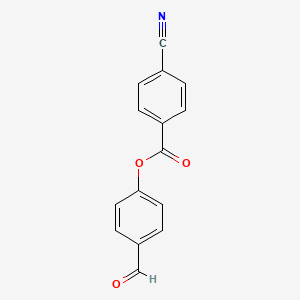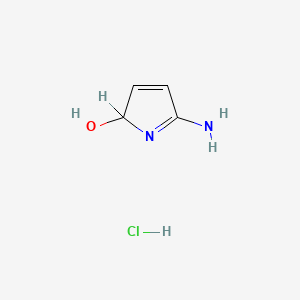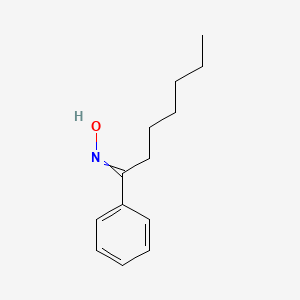
N-(1-Phenylheptylidene)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Phenylheptylidene)hydroxylamine is an organic compound with the molecular formula C12H17NO. It is a derivative of hydroxylamine, where the hydroxylamine group is bonded to a phenylheptylidene moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(1-Phenylheptylidene)hydroxylamine can be synthesized through the reaction of 1-phenylheptanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically proceeds under mild conditions, with the mixture being heated to reflux for several hours. The product is then isolated through standard purification techniques such as recrystallization or chromatography .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
N-(1-Phenylheptylidene)hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Produces nitroso or nitro derivatives.
Reduction: Produces primary or secondary amines.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(1-Phenylheptylidene)hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(1-Phenylheptylidene)hydroxylamine involves its interaction with various molecular targets. It can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is due to the presence of the hydroxylamine group, which can donate electrons to form new bonds. The compound can also undergo rearrangement reactions, such as the Beckmann rearrangement, to form amides or nitriles .
Comparación Con Compuestos Similares
Similar Compounds
- N-(1-Phenylhexylidene)hydroxylamine
- Phenylhydroxylamine
- Hydroxylamine
Uniqueness
N-(1-Phenylheptylidene)hydroxylamine is unique due to its specific phenylheptylidene structure, which imparts distinct reactivity and properties compared to other hydroxylamine derivatives. This uniqueness makes it valuable for specific applications in synthesis and research .
Propiedades
Número CAS |
69060-57-7 |
|---|---|
Fórmula molecular |
C13H19NO |
Peso molecular |
205.30 g/mol |
Nombre IUPAC |
N-(1-phenylheptylidene)hydroxylamine |
InChI |
InChI=1S/C13H19NO/c1-2-3-4-8-11-13(14-15)12-9-6-5-7-10-12/h5-7,9-10,15H,2-4,8,11H2,1H3 |
Clave InChI |
DHUKZLUBJCSPMT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=NO)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


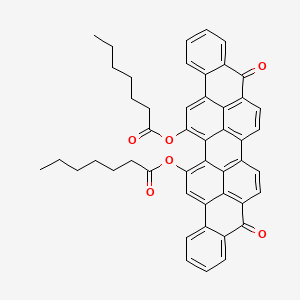
![Bis(2-ethylhexyl) [2-(diethylamino)-2-oxoethyl]phosphonate](/img/structure/B14474146.png)
![2-Methyl-11-oxo-11H-pyrido[2,1-B]quinazoline-8-carbonitrile](/img/structure/B14474150.png)
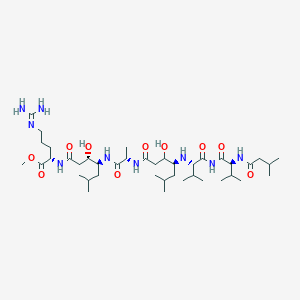
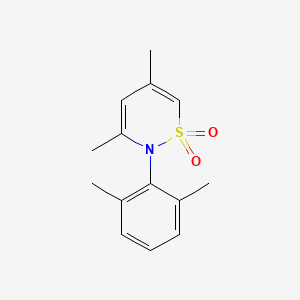
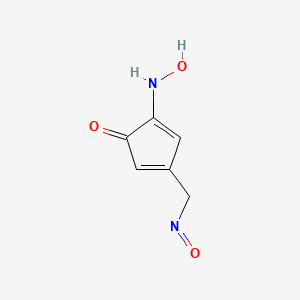
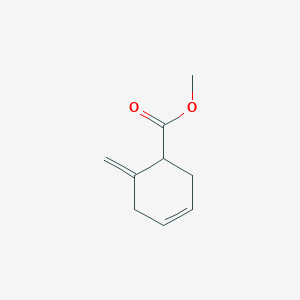

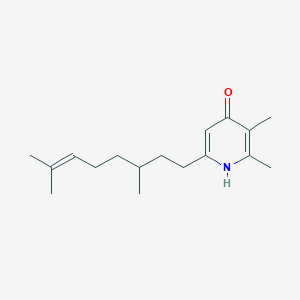
![Glycine, N-[N-(diphenylacetyl)glycyl]-](/img/structure/B14474206.png)

![(2E)-1,2-Diphenyl-2-[(1-phenylethyl)imino]ethan-1-one](/img/structure/B14474211.png)
